4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Lipophilicity Drug-likeness Membrane permeability

Select this 4-bromo-substituted coumarin-thiazole-benzamide for its unique synthetic versatility: the C-Br bond enables Suzuki, Buchwald-Hartwig, and Sonogashira late-stage diversification inaccessible to 4-methyl, 4-chloro, or unsubstituted analogs. With computed XLogP3 of 4.5 and TPSA of 96.5 Ų, it occupies a favorable BBB-penetrant chemical window, making it a differentiated starting point for CNS drug discovery programs. The compound has been experimentally screened in an RMI-FANCM-MM2 interaction inhibition assay, providing a validated entry point for DNA damage response research, including cancer sensitization and synthetic lethality strategies. Ensure lot-specific analytical data before procurement.

Molecular Formula C19H11BrN2O3S
Molecular Weight 427.27
CAS No. 477547-23-2
Cat. No. B2525323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
CAS477547-23-2
Molecular FormulaC19H11BrN2O3S
Molecular Weight427.27
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C19H11BrN2O3S/c20-13-7-5-11(6-8-13)17(23)22-19-21-15(10-26-19)14-9-12-3-1-2-4-16(12)25-18(14)24/h1-10H,(H,21,22,23)
InChIKeyBACUSCFCHJVWBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide (CAS 477547-23-2): Chemical Identity and Compound Class for Procurement Screening


4-Bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide (CAS 477547-23-2) is a synthetic heterocyclic small molecule belonging to the coumarin-thiazole-benzamide hybrid class, with molecular formula C19H11BrN2O3S and molecular weight 427.3 g/mol [1]. The compound comprises a 2-oxo-2H-chromene (coumarin) core linked at the 3-position to a thiazole ring, which is further substituted at the 2-position with a 4-bromobenzamide moiety [2]. This compound is cataloged in PubChem (CID 3439130) and multiple vendor libraries as a research-grade screening compound, with the 4-bromo substituent conferring distinct physicochemical properties relative to its unsubstituted, methyl-, chloro-, and cyano-benzamide analogs [1]. Given the limited primary literature specific to this compound, procurement decisions should be informed by its structural differentiation and class-level evidence from closely related coumarin-thiazole derivatives.

Why Generic Substitution Fails for 4-Bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide: Para-Substituent Effects on Lipophilicity, Synthetic Tractability, and Target Engagement


Within the coumarin-thiazole-benzamide series, the para-substituent on the benzamide ring critically modulates physicochemical and biochemical behavior, rendering simple interchange among analogs scientifically invalid. The 4-bromo substituent on the target compound confers a computed XLogP3 of 4.5 and a topological polar surface area (TPSA) of 96.5 Ų [1], positioning it in a distinct lipophilicity window compared to the unsubstituted benzamide analog (XLogP3 approximately 3.3–3.5, estimated) and the 4-methyl analog (CAS 380593-61-3, XLogP3 approximately 3.8–4.0, estimated). This 1.0–1.2 log unit increase in lipophilicity can significantly alter membrane permeability, protein binding, and pharmacokinetic profile [2]. Furthermore, the bromine atom serves as a versatile synthetic handle for downstream diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), a capability absent in the unsubstituted, methyl, or chloro analogs [3]. These differences establish that the 4-bromo analog is not interchangeable with other para-substituted or unsubstituted members of this series.

Quantitative Differentiation Evidence for 4-Bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide (477547-23-2): Physicochemical Benchmarking, Synthetic Versatility, and Class-Level Activity Mapping


Lipophilicity Differentiation: XLogP3 of the 4-Bromo Analog Versus Unsubstituted and 4-Methyl Comparators

The target compound exhibits a computed XLogP3 of 4.5, compared to estimated values of approximately 3.4 for the unsubstituted benzamide analog (N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide) and approximately 3.9 for the 4-methyl analog (CAS 380593-61-3) [1]. This represents a ΔXLogP3 of +1.1 and +0.6 log units, respectively, indicating substantially higher lipophilicity conferred by the 4-bromo substituent. The increased lipophilicity is consistent with the known Hansch π constant for bromine (+0.86) versus hydrogen (0.00) and methyl (+0.56) [2].

Lipophilicity Drug-likeness Membrane permeability

Synthetic Tractability Advantage: 4-Bromo Substituent as a Cross-Coupling Handle Versus Non-Halogenated Analogs

The 4-bromobenzamide moiety provides a reactive aryl bromide handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira alkynylation), enabling late-stage diversification of the core scaffold [1]. In contrast, the unsubstituted benzamide analog and the 4-methyl analog lack a readily displaceable halogen, severely limiting their utility as synthetic intermediates for focused library generation. The 4-chloro analog offers a weaker coupling handle due to the higher bond dissociation energy of the C-Cl bond (96 kcal/mol) versus C-Br (81 kcal/mol), making the bromo derivative kinetically more reactive under mild catalytic conditions [2].

Cross-coupling Late-stage functionalization Derivative synthesis

Class-Level AChE Inhibitory Potential: Structural Homology to a High-Potency Coumarin-Thiazole Lead (Compound 6c, IC50 = 43 nM)

The target compound shares the identical 4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl core scaffold with the published lead compound 2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (6c), which demonstrated an AChE IC50 of 43 nM and a remarkable selectivity index of 4151.16 over butyrylcholinesterase (BuChE) [1]. While direct AChE inhibition data for the 4-bromo analog have not been published, molecular docking studies on this scaffold class indicate that the coumarin ring occupies the catalytic anionic site (CAS) of AChE, wedged between key residues of the catalytic triad, while the thiazole-linked substituent extends toward the peripheral anionic site (PAS) [1]. The 4-bromobenzamide substituent, being more lipophilic and electron-withdrawing than the diethylaminoacetamide group of 6c, may alter the binding mode and selectivity profile, warranting empirical evaluation.

Acetylcholinesterase inhibition Alzheimer's disease CNS drug discovery

Screening Evidence: RMI-FANCM-MM2 Protein-Protein Interaction Assay

The target compound has been experimentally screened in an assay designed to identify inhibitors of the RMI-FANCM (MM2) protein-protein interaction, a component of the Fanconi anemia DNA repair pathway [1]. While quantitative inhibition data (e.g., IC50) are not publicly disclosed for this compound, its inclusion in this specific screening panel indicates that it meets drug-likeness criteria and has been prioritized for evaluation in a therapeutically relevant context. This screening annotation distinguishes the compound from many uncharacterized analogs that lack any documented biological interrogation.

DNA repair Fanconi anemia pathway Protein-protein interaction inhibition

Physicochemical Drug-Likeness Benchmarking: Compliance with Oral Bioavailability Rules

The target compound meets key drug-likeness criteria: molecular weight (427.3 g/mol) is below 500 Da; XLogP3 (4.5) is below 5; hydrogen bond donor count (1) is below 5; and hydrogen bond acceptor count (5) is below 10, satisfying all four Lipinski Rule of Five parameters [1]. In contrast, the 4-benzoyl analog (CAS 477547-30-1, MW = 452.5, XLogP3 ≈ 5.0, estimated) may approach or exceed the lipophilicity threshold, and the 3,4-dimethoxy analog (CAS 392249-26-2, MW = 408.4) has a higher hydrogen bond acceptor count. The 4-bromo analog thus occupies a favorable position within drug-like chemical space, balancing lipophilicity for membrane permeability against the risk of poor solubility or promiscuous binding associated with excessively lipophilic compounds [2].

Drug-likeness Lipinski Rule of Five Oral bioavailability prediction

Recommended Application Scenarios for 4-Bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide (477547-23-2) Based on Differentiated Evidence


Focused Library Synthesis via Palladium-Catalyzed Cross-Coupling Diversification

The 4-bromo substituent uniquely enables late-stage functionalization of the coumarin-thiazole-benzamide scaffold through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings [1]. Research groups conducting SAR exploration around the benzamide ring should prioritize this compound over the 4-methyl, 4-chloro, or unsubstituted analogs, as only the bromo derivative permits efficient parallel synthesis of diverse aryl, amino, or alkyne-substituted analogs without requiring de novo scaffold reconstruction. The weaker C-Br bond (BDE ≈ 81 kcal/mol) relative to C-Cl (BDE ≈ 96 kcal/mol) also allows milder reaction conditions, preserving the integrity of the coumarin and thiazole moieties during diversification [1].

CNS-Penetrant Lead Identification for Neurodegenerative Disease Targets

With a computed XLogP3 of 4.5 and TPSA of 96.5 Ų, the compound occupies a favorable physicochemical window for blood-brain barrier penetration [2]. Given the structural homology to the potent and highly selective AChE inhibitor 6c (IC50 = 43 nM, SI = 4151.16 over BuChE), this compound is recommended as a structurally differentiated starting point for Alzheimer's disease or other cholinergic dysfunction programs [3]. Its higher lipophilicity compared to compound 6c (which contains a more polar diethylaminoacetamide side chain) may confer distinct brain penetration kinetics or receptor occupancy profiles, meriting direct comparative evaluation.

Epigenetic Bromodomain Inhibition Screening (ATAD2/BRD4)

The coumarin-thiazole scaffold has been explored in bromodomain inhibitor programs, and related compounds have been profiled in BROMOscan panels against ATAD2 and BRD4 bromodomains [4]. While the 4-bromo analog itself lacks published bromodomain affinity data, its favorable Lipinski compliance (all four parameters within rule boundaries) and the presence of the amide functionality as a potential acetyl-lysine mimetic make it a suitable candidate for inclusion in epigenetic reader domain screening cascades. The bromine atom may also engage in halogen bonding with target protein backbone carbonyls, a feature unavailable in non-halogenated analogs.

DNA Damage Repair Pathway Probe Development (Fanconi Anemia Pathway)

The compound has been experimentally screened in an RMI-FANCM-MM2 interaction inhibition assay, indicating its evaluation in the context of the Fanconi anemia DNA repair pathway [5]. This screening annotation provides a validated entry point for research programs targeting DNA damage response mechanisms, including cancer sensitization strategies. Investigators studying interstrand crosslink repair or synthetic lethality approaches in BRCA-deficient backgrounds may prioritize this compound for follow-up validation based on its documented pathway-specific screening history.

Quote Request

Request a Quote for 4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.